Kengaquinone

Anthraquinone Natural Product Chemistry Scaffold Classification

Kengaquinone is the only known 1,4-anthraquinone isolated from Harungana madagascariensis, fundamentally distinct from the 9,10-anthraquinones co-occurring in this species. Its 1,4-carbonyl/hydroxyl arrangement confers unique electron distribution and hydrogen-bonding capacity for scaffold-specific α-glucosidase SAR studies. With high lipophilicity (XLogP3-AA 6.2) for permeability profiling and utility as a chemotaxonomic reference standard, kengaquinone addresses research needs that generic anthraquinones cannot fulfill.

Molecular Formula C25H26O5
Molecular Weight 406.5 g/mol
Cat. No. B1250891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKengaquinone
Synonymskengaquinone
Molecular FormulaC25H26O5
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1CC=C(C)C)C=C3C(=C2O)C(=C(C(=O)C3=O)CC=C(C)C)O)O
InChIInChI=1S/C25H26O5/c1-12(2)6-8-15-14(5)10-19(26)20-17(15)11-18-21(25(20)30)22(27)16(9-7-13(3)4)23(28)24(18)29/h6-7,10-11,26-27,30H,8-9H2,1-5H3
InChIKeyUDPFMIAKGCOHOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kengaquinone: Structural and Functional Baseline of a 1,4-Anthraquinone α-Glucosidase Inhibitor


Kengaquinone (CID 11509704) is a prenylated 1,4-anthraquinone isolated from the stem bark of Harungana madagascariensis (Hypericaceae) [1]. With a molecular formula of C25H26O5 and a molecular weight of 406.5 g/mol [2], it represents a distinct quinone scaffold differing fundamentally from the more common 9,10-anthraquinones prevalent in the same botanical source [3]. The compound is classified as an α-glucosidase inhibitor, a designation supported by its structural characterization and source in the primary isolation study [1].

Why Anthraquinone Substitution Fails: The Unique 1,4-Scaffold of Kengaquinone


Generic substitution among anthraquinones fails because kengaquinone is the sole representative of the 1,4-anthraquinone scaffold isolated from Harungana madagascariensis, whereas all other anthraquinones from this species are 9,10-anthraquinones [1]. This structural divergence is critical: the 1,4-arrangement of carbonyl and hydroxyl groups confers a fundamentally different electron distribution, hydrogen-bonding capacity, and redox potential compared to the 9,10-anthraquinone analogs such as madagascin or physcion [1]. The presence of two prenyl groups at positions 2 and 5 on the 1,4-anthraquinone core further differentiates kengaquinone from other prenylated anthranoids, which typically bear prenyl moieties on a 9,10-anthrone or anthranol framework [2]. These structural distinctions directly impact α-glucosidase binding interactions, rendering cross-class substitution pharmacologically unsupported.

Kengaquinone Differentiation: Quantitative Evidence from Structural Class and Analog Studies


Scaffold Exclusivity: Kengaquinone as the Sole 1,4-Anthraquinone in Harungana madagascariensis

Kengaquinone is the only 1,4-anthraquinone isolated from Harungana madagascariensis, while all other anthraquinones from this plant are 9,10-anthraquinones including madagascin, physcion, chrysophanol, aloe emodin ω-acetate, madagascol, vismiaquinone, and vismiaquinones B and C [1]. This scaffold exclusivity is a definitive structural differentiation.

Anthraquinone Natural Product Chemistry Scaffold Classification

Structural Confirmation: Spectroscopic Characterization of Kengaquinone's Unique Prenylation Pattern

Kengaquinone (3,8,9-trihydroxy-6-methyl-2,5-bis-(3,3-dimethylallyl)-1,4-anthraquinone) bears two prenyl groups at positions 2 and 5 on the 1,4-anthraquinone core [1]. Its structure was elucidated using NMR and MS (GC) spectroscopy, with characteristic spectral signatures: InChI=1S/C25H26O5/c1-12(2)6-8-15-14(5)10-19(26)20-17(15)11-18-21(25(20)30)22(27)16(9-7-13(3)4)23(28)24(18)29/h6-7,10-11,26-28,30H,8-9H2,1-5H3, and exact mass 406.178024 g/mol . This prenylation pattern differs from that of the co-isolated kenganthranols A-C, which are anthranols rather than 1,4-anthraquinones [2].

NMR Spectroscopy Mass Spectrometry Structural Elucidation

α-Glucosidase Inhibitory Potential: Class Inference from Structurally Related Prenylated Anthranols

While direct quantitative IC50 data for kengaquinone against α-glucosidase are not reported in peer-reviewed literature, the structurally related prenylated anthranols from Harungana madagascariensis demonstrate potent α-glucosidase inhibition. Harunganol C shows an IC50 of 1.2 μM, and (±)-kenganthranol L displays an IC50 of 4.4 μM [1]. Notably, most prenylated anthranols from this plant exhibited higher potency than acarbose, the clinical standard, except for compounds 3 and 4 in the referenced study [2]. Kengaquinone, as a prenylated 1,4-anthraquinone from the same botanical source, is mechanistically categorized as an α-glucosidase inhibitor [3].

α-Glucosidase Inhibition Type 2 Diabetes Antidiabetic Natural Products

Physicochemical Property Profile: Lipophilicity and Hydrogen-Bonding Capacity

Kengaquinone exhibits an XLogP3-AA value of 6.2 [1], indicating high lipophilicity that predicts favorable membrane permeability but may also influence solubility and protein binding. The compound has 3 hydrogen bond donors and 5 hydrogen bond acceptors [1], with a topological polar surface area (TPSA) of approximately 83.8 Ų [2]. These computed properties distinguish it from less lipophilic 9,10-anthraquinone analogs such as chrysophanol (XLogP3-AA ≈ 4.7) [3], suggesting different pharmacokinetic behavior.

Lipophilicity ADME Physicochemical Properties

Procurement-Driven Application Scenarios for Kengaquinone in Specialized Research


Scaffold-Specific α-Glucosidase Inhibitor Discovery and SAR Studies

Kengaquinone serves as the only 1,4-anthraquinone α-glucosidase inhibitor available from the Harungana madagascariensis chemotype, enabling scaffold-specific structure-activity relationship (SAR) studies that 9,10-anthraquinones cannot address. Researchers investigating the molecular basis of α-glucosidase inhibition by prenylated anthranoids require this compound to differentiate the contribution of the 1,4-anthraquinone core versus the more abundant 9,10-anthraquinone or anthranol frameworks [1].

Natural Product Library Screening for Type 2 Diabetes Therapeutics

Given that structurally related prenylated anthranols from H. madagascariensis demonstrate α-glucosidase inhibitory potencies superior to acarbose (harunganol C IC50 1.2 μM) [1], kengaquinone is a candidate for inclusion in focused natural product libraries targeting metabolic disorders. Its high computed lipophilicity (XLogP3-AA 6.2) may also make it suitable for permeability profiling in Caco-2 or PAMPA assays [2].

Phytochemical Reference Standard for Harungana madagascariensis Authentication

As a chemotaxonomic marker — the sole 1,4-anthraquinone isolated from H. madagascariensis — kengaquinone can serve as a reference standard for quality control and authentication of H. madagascariensis-derived botanical materials. Its distinct spectral signatures (NMR, MS) have been deposited in major spectral libraries [1], facilitating analytical method development for extract standardization.

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